Enhanced Aqueous Solubility via C-42 Oxo-Propanoic Acid Ester Modification Relative to Parent Rapamycin
The target compound incorporates an oxo-propanoic acid ester at the C-42 position, a structural modification distinct from parent rapamycin. Literature precedent establishes that C-42 esterification with polar moieties systematically improves aqueous solubility in this chemical series. Parent rapamycin exhibits extremely limited aqueous solubility of 1–2 μg/mL (approximately 1.1–2.2 nM) [1][2], necessitating specialized formulation strategies for in vivo or in vitro applications [3]. Water-soluble rapamycin ester derivatives in the same chemical series have demonstrated solubility enhancements reaching >100 mg/mL in optimized cases—an improvement exceeding 50,000-fold relative to parent rapamycin [4]. The target compound's C-42 oxo-propanoic acid ester modification, which introduces a terminal carboxylic acid functionality, is structurally analogous to hemisuccinate prodrug strategies that enhance aqueous solubility through ionization at physiological pH. While direct solubility measurements for this specific compound remain unavailable in the public literature, the structural precedent of C-42 polar ester modifications predicts solubility superior to parent rapamycin and comparable to or distinct from clinically developed C-42 esters such as temsirolimus.
| Evidence Dimension | Aqueous solubility (predicted differential based on structural class) |
|---|---|
| Target Compound Data | Not publicly reported (C-42 oxo-propanoic acid ester structure predicts enhanced solubility relative to parent rapamycin based on polar carboxylate moiety) |
| Comparator Or Baseline | Parent rapamycin: 1–2 μg/mL aqueous solubility [1][2]; C-42 water-soluble rapamycin ester: >100 mg/mL [4] |
| Quantified Difference | Class precedent: C-42 polar ester modifications enhance solubility up to 50,000-fold over parent rapamycin in optimized congeners [4] |
| Conditions | Class-level inference from structurally related C-42 ester rapamycin derivatives; target compound-specific measurements not available |
Why This Matters
Aqueous solubility directly dictates formulation options, in vitro assay compatibility, and in vivo bioavailability; procurement decisions for compounds with distinct C-42 modifications should be guided by solubility class expectations rather than assuming equivalence across rapalogs.
- [1] FreePatentsOnline. Polymer Nanoparticle Injection Formulation Composition Containing Rapamycin with Improved Water Solubility (Samyang Biopharmaceuticals Corp.). Publication No. US2014/0212462A1. July 31, 2014. View Source
- [2] Chemdad. Rapamycin Product Information. Water solubility: insoluble in water. View Source
- [3] CHERIC. Effects of glycosylation on the bioactivity of rapamycin. The macrolactone rapamycin presents a broad range of bioactivities, but its clinical applications are compromised due to poor water solubility and low bioavailability. View Source
- [4] US Patent 5,955,457. Lee H, Zhu T. Water soluble rapamycin esters. American Home Products Corporation. September 21, 1999. Rapamycin has a solubility of 1.2 μg/mL in water, whereas the compound of Example 2 has a solubility of >100 mg/mL. View Source
